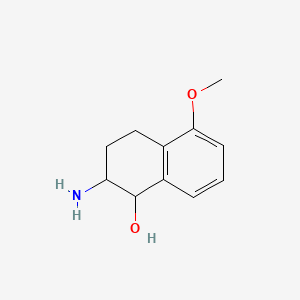
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of tetralins Tetralins are polycyclic aromatic compounds containing a benzene ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the use of 5-methoxyindane-2-one or 5-bromoindane-2-ol as starting materials . These compounds undergo a series of reactions, including reduction and substitution, to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine reuptake . This interaction may contribute to its effects on mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminotetralin:
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: Another compound with a methoxy group, differing in the position of the functional groups.
Uniqueness
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-4,9,11,13H,5-6,12H2,1H3 |
InChI-Schlüssel |
CJMXBDWIIMFLRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1CCC(C2O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-hydroxyimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B11902944.png)
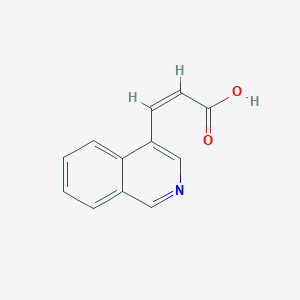
![8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine](/img/structure/B11902967.png)
![7-Methylbenzo[d]thiazole-2-carboxylic acid](/img/structure/B11902975.png)
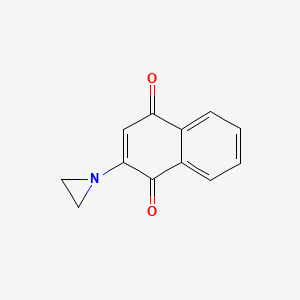
![2H-Pyrano[3,2-h]quinolin-4(3H)-one](/img/structure/B11902987.png)
![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)
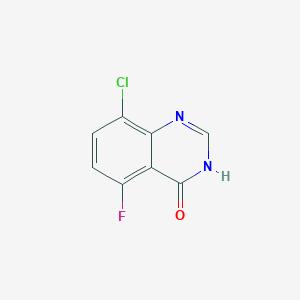
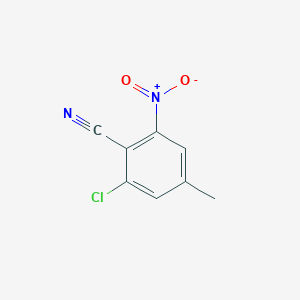



![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)
